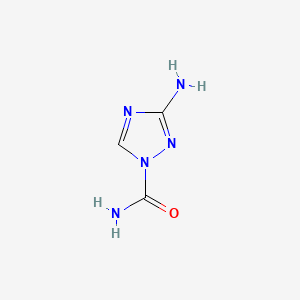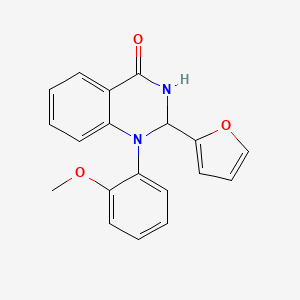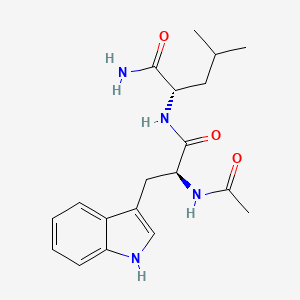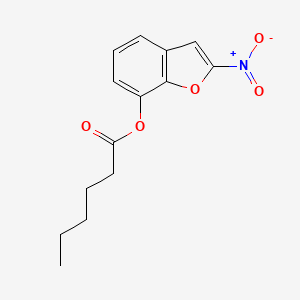
3-Imino-2,3-dihydro-1H-1,2,4-triazole-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Imino-2,3-dihydro-1H-1,2,4-triazole-1-carboxamide is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Imino-2,3-dihydro-1H-1,2,4-triazole-1-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of thiosemicarbazide with formic acid, followed by cyclization to form the triazole ring . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as solvent choice and reaction time, is crucial for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
3-Imino-2,3-dihydro-1H-1,2,4-triazole-1-carboxamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles, leading to the formation of substituted triazoles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can produce a variety of substituted triazoles with different functional groups.
Wissenschaftliche Forschungsanwendungen
3-Imino-2,3-dihydro-1H-1,2,4-triazole-1-carboxamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-Imino-2,3-dihydro-1H-1,2,4-triazole-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as catalase, by binding to the active site and preventing substrate access . This inhibition can lead to the accumulation of reactive oxygen species, which can have various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,6-Diamino-1H-1,2,4-triazolo[4,3-b][1,2,4]triazole
- 3,7-Diamino-7H-1,2,4-triazolo[4,3-b][1,2,4]triazole
- 3,6,7-Triamino-7H-1,2,4-triazolo[4,3-b][1,2,4]triazole
Uniqueness
3-Imino-2,3-dihydro-1H-1,2,4-triazole-1-carboxamide is unique due to its specific structural features and the presence of the imino group, which can influence its reactivity and biological activity
Eigenschaften
CAS-Nummer |
89033-07-8 |
|---|---|
Molekularformel |
C3H5N5O |
Molekulargewicht |
127.11 g/mol |
IUPAC-Name |
3-amino-1,2,4-triazole-1-carboxamide |
InChI |
InChI=1S/C3H5N5O/c4-2-6-1-8(7-2)3(5)9/h1H,(H2,4,7)(H2,5,9) |
InChI-Schlüssel |
BYAQWNYPXQRHIC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC(=NN1C(=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)phenyl)acetamide](/img/structure/B12905072.png)

![Cis-2,4,6-trioxohexahydrofuro[3,4-b]furan-3a-yl acetate](/img/structure/B12905090.png)


![6,7-Dimethyl-3,4-dihydro-2H-pyrazino[2,3-B][1,4]thiazine](/img/structure/B12905110.png)





![2-(1,3-Thiazol-4-yl)imidazo[1,2-b][1,2,4]thiadiazole](/img/structure/B12905148.png)

